![molecular formula C19H15NO B421374 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one](/img/structure/B421374.png)
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one is a complex organic compound that belongs to the class of indeno-pyrroles. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an indeno-pyrrole core. The presence of these functional groups and the indeno-pyrrole framework makes this compound of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyrrole Core: The indeno-pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-phenylindene and a pyrrole derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indeno-pyrrole core with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the indeno-pyrrole core. This can be achieved using methyl iodide and a strong base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The benzyl group in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
科学的研究の応用
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug discovery.
Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one can be compared with other similar compounds, such as:
1-benzyl-2-phenylindeno[2,1-b]pyrrol-8(1H)-one: This compound has a phenyl group instead of a methyl group. The presence of the phenyl group can lead to different chemical and biological properties.
1-benzyl-2-methylindeno[2,1-b]pyrrol-7(1H)-one: This compound has a different position of the carbonyl group. The change in the position of the carbonyl group can affect the compound’s reactivity and interactions with biological targets.
1-benzyl-2-methylindeno[2,1-b]pyrrol-8(2H)-one: This compound has a different hydrogenation state. The difference in hydrogenation can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the indeno-pyrrole core, which confer distinct chemical and biological properties.
特性
分子式 |
C19H15NO |
|---|---|
分子量 |
273.3g/mol |
IUPAC名 |
3-benzyl-2-methylindeno[2,1-b]pyrrol-4-one |
InChI |
InChI=1S/C19H15NO/c1-13-11-17-15-9-5-6-10-16(15)19(21)18(17)20(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
InChIキー |
NXWJEUAAWVKWRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
正規SMILES |
CC1=CC2=C(N1CC3=CC=CC=C3)C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


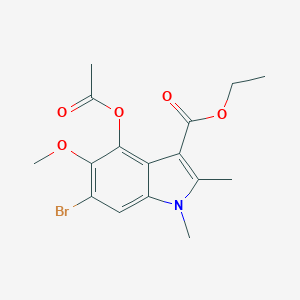
![2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarbonitrile](/img/structure/B421293.png)
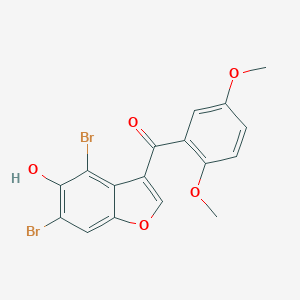
![1-(4-Methylphenyl)-2-[morpholinomethyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B421297.png)
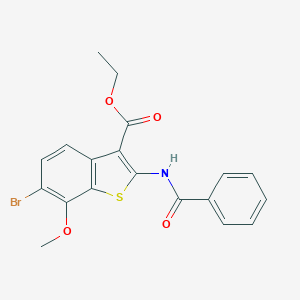
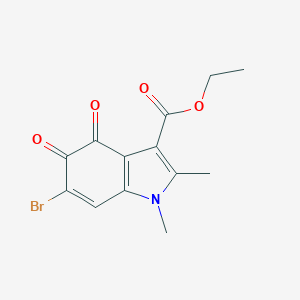
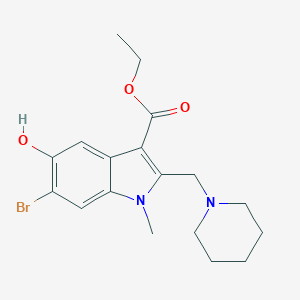
![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)
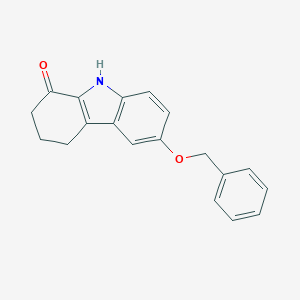
![ethyl 1-(4-bromophenyl)-2-[(dimethylamino)methyl]-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B421307.png)
![{[2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]sulfanyl}acetic acid](/img/structure/B421310.png)
![2-[2-(2-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421311.png)
![3-(4-Methylbenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B421316.png)
![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)
